2-(Chloromethyl)phenylacetic acid
Overview
Description
2-(Chloromethyl)phenylacetic acid is an organic compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)phenylacetic acid derivatives involves the cleavage of ether bonds in compounds of a specific formula . This process takes place in the presence of hydrogen chloride and an inert solvent . A catalyst selected from the group comprised of iron, indium, or halogenides, oxides, or triflates thereof is added to the reaction mixture .Molecular Structure Analysis
The linear formula of 2-(Chloromethyl)phenylacetic acid is C9H9ClO2 .Physical And Chemical Properties Analysis
2-(Chloromethyl)phenylacetic acid is a solid substance . It has a flash point of 149.601°C and a boiling point of 323.754°C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Reactions
2-(Chloromethyl)phenylacetic acid is involved in the synthesis of various chemical compounds and has been studied for its reactions in different media. For instance, it is a precursor in the synthesis of phenylacetic acid derivatives through electrocarboxylation in supercritical CO2 and CO2-expanded liquids, showing potential in green chemistry applications due to its effectiveness in producing phenylacetic acid with high selectivity under environmentally benign conditions (Chanfreau et al., 2008). Additionally, phenylacetic acid itself has been utilized as a reagent in the extraction of metal phenylacetates, highlighting its utility in analytical chemistry for the extraction and quantification of metal ions (Adam et al., 1972).
Environmental and Biological Studies
Research on 2-(Chloromethyl)phenylacetic acid and its derivatives also extends to environmental and biological contexts. For example, bacterial endophytes have been explored for their capacity to enhance phytoremediation of organochlorine herbicides, such as 2,4-dichlorophenoxyacetic acid, demonstrating the potential of microbial assistance in reducing herbicide concentrations in contaminated environments (Germaine et al., 2006). This highlights a novel approach to addressing agricultural chemical pollution.
Molecular Studies and Compound Analysis
On a molecular level, studies have focused on understanding the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids. Comparative DFT studies have provided insights into the structural and electronic properties of these molecules, which are crucial for designing compounds with desired chemical reactivity and stability (Srivastava et al., 2015). Such research is fundamental in the development of new materials and pharmaceuticals.
Antimicrobial Applications
Moreover, novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues synthesized from hydroxyphenylacetic acid have shown promising antimicrobial activity, indicating the potential for developing new antimicrobial agents based on phenylacetic acid derivatives. These compounds were tested against a variety of fungal and bacterial strains, displaying superior in vitro activity compared to standard drugs in some cases (Jayadevappa et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-[2-(chloromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYCQJHCAPCSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431143 | |
Record name | 2-(CHLOROMETHYL)PHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)phenylacetic acid | |
CAS RN |
95335-46-9 | |
Record name | 2-(CHLOROMETHYL)PHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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